molecular formula C16H16ClNO2 B8730813 N-[(2-chlorophenyl)methyl]-2-(3-methoxyphenyl)acetamide

N-[(2-chlorophenyl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No. B8730813
M. Wt: 289.75 g/mol
InChI Key: VLJJFRIHSLTXSI-UHFFFAOYSA-N
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Patent
US05003106

Procedure details

A mixture of 12.5 g of 3-methoxyphenylacetic acid, 21.2 g of 2-chlorobenzylamine, 15.1 g of triethylamine, 19.3 ml of borontrifluoride etherate, and 500 ml of toluene was stirred under reflux for 18 hours using a Dean-Stark moisture trap and allowed, to cool. The mixture was extracted with aqueous sodium hydroxide, dilute hydrochloric acid, and water. The remaining organic solution was then evaporated and the residue crystallized from hexane to yield N-(2-chlorobenzyl)-3-methoxyphenylacetamide as a yellow solid, m.p. 89°-91° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:7][CH:8]=1.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17].C(N(CC)CC)C.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][NH:17][C:10](=[O:12])[CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
21.2 g
Type
reactant
Smiles
ClC1=C(CN)C=CC=C1
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with aqueous sodium hydroxide, dilute hydrochloric acid, and water
CUSTOM
Type
CUSTOM
Details
The remaining organic solution was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CNC(CC2=CC(=CC=C2)OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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